molecular formula C20H20N2O3S B2944607 4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034433-96-8

4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2944607
CAS No.: 2034433-96-8
M. Wt: 368.45
InChI Key: BDCLDUWZNAXTDJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

  • Esterification of methoxyethoxyethanol with appropriate carboxylic acid derivatives.

  • Formation of the thiophen-2-ylpyridin-3-ylmethyl moiety through a series of reactions involving thiophene and pyridine derivatives.

  • Coupling of the benzamide core with the thiophen-2-ylpyridin-3-ylmethyl group using amide bond formation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene ring to its oxidized derivatives.

  • Reduction: Reduction of the pyridine ring to form pyridine derivatives.

  • Substitution: Replacement of functional groups on the benzamide core with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can yield thiophene-2-carboxylic acid derivatives.

  • Reduction can produce pyridine-3-carboxylic acid derivatives.

  • Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Methoxyethoxy)benzamide

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

  • 4-(2-Methoxyethoxy)aniline

Uniqueness: 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of methoxyethoxy and thiophen-2-ylpyridin-3-ylmethyl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-11-12-25-17-8-6-15(7-9-17)20(23)22-14-16-4-2-10-21-19(16)18-5-3-13-26-18/h2-10,13H,11-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCLDUWZNAXTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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